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Compound of Interest

Compound Name: 2-Thiopheneethanol

Cat. No.: B144495 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and interpretation of the Nuclear Magnetic Resonance

(NMR) spectrum of 2-thiopheneethanol. The information presented herein is intended to serve

as a valuable resource for researchers and professionals involved in chemical synthesis,

characterization, and drug development by offering a clear comparison of expected and

observed spectral data, supported by experimental protocols and structural elucidation.

¹H and ¹³C NMR Spectral Data of 2-
Thiopheneethanol
The structural elucidation of 2-thiopheneethanol can be effectively achieved through the

analysis of its ¹H and ¹³C NMR spectra. The chemical shifts, multiplicities, and coupling

constants of the protons and carbons provide unambiguous evidence for its molecular

structure. The data presented in the following tables are compiled from reference spectra and

serve as a benchmark for comparison.[1][2]

Table 1: ¹H NMR Spectral Data for 2-Thiopheneethanol in CDCl₃
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Signal
Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

H-5 ~7.20 dd 1H 5.0, 1.4
Thiophene

Ring Proton

H-3 ~6.99 dd 1H 3.5, 1.4
Thiophene

Ring Proton

H-4 ~6.90 dd 1H 5.0, 3.5
Thiophene

Ring Proton

-CH₂OH ~3.85 t 2H 6.2
Methylene

Protons

-CH₂-Th ~3.02 t 2H 6.2
Methylene

Protons

-OH ~2.02 s (broad) 1H -
Hydroxyl

Proton

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration and

solvent.

Table 2: ¹³C NMR Spectral Data for 2-Thiopheneethanol in CDCl₃

Signal Chemical Shift (δ, ppm) Assignment

C-2 ~140.5
Thiophene Ring Carbon

(quaternary)

C-5 ~127.0 Thiophene Ring Carbon

C-3 ~125.8 Thiophene Ring Carbon

C-4 ~124.0 Thiophene Ring Carbon

-CH₂OH ~63.4 Methylene Carbon

-CH₂-Th ~33.3 Methylene Carbon

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b144495?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol for NMR Spectrum
Acquisition
The following provides a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of 2-
thiopheneethanol.

Instrumentation:

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

Dissolve approximately 5-10 mg of 2-thiopheneethanol in 0.5-0.7 mL of deuterated

chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Transfer the solution to a clean and dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-32

Relaxation Delay: 1.0 s

Acquisition Time: ~4 s

Spectral Width: -2 to 12 ppm

Temperature: 298 K

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more, depending on sample concentration.
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Relaxation Delay: 2.0 s

Acquisition Time: ~1.5 s

Spectral Width: -10 to 220 ppm

Temperature: 298 K

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the signals in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the

respective nuclei in the molecule.

Structural Elucidation and Signal Assignment
The molecular structure of 2-thiopheneethanol and the assignment of its NMR signals can be

visualized through the following diagram.
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2-Thiopheneethanol Structure

¹H NMR Signals

¹³C NMR Signals
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Figure 1. NMR signal assignments for 2-thiopheneethanol.
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The diagram above illustrates the correlation between the molecular structure of 2-
thiopheneethanol and its corresponding ¹H and ¹³C NMR signals. The distinct chemical

environments of the protons and carbons in the thiophene ring and the ethanol side chain give

rise to the characteristic spectral pattern, allowing for a confident structural assignment. The

triplet multiplicity of the methylene protons confirms their adjacent relationship, a key feature of

the ethanol fragment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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